molecular formula C23H25FN2O3S B11002610 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide

Cat. No.: B11002610
M. Wt: 428.5 g/mol
InChI Key: MHBBSBRHNKAUKV-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide is a complex organic compound featuring a pyrrole ring substituted with various functional groups

Properties

Molecular Formula

C23H25FN2O3S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-methylbenzamide

InChI

InChI=1S/C23H25FN2O3S/c1-14(2)26-17(5)16(4)21(30(28,29)19-12-10-18(24)11-13-19)22(26)25-23(27)20-9-7-6-8-15(20)3/h6-14H,1-5H3,(H,25,27)

InChI Key

MHBBSBRHNKAUKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C(=C(N2C(C)C)C)C)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by:

  • Pyrrole ring : Contributes to its biological activity.
  • Sulfonamide group : Enhances solubility and bioactivity.
  • Fluorophenyl substituent : Modifies pharmacokinetic properties.

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Pyrrole Derivative : Starting with 3,4-dimethylphenylamine, nitration and reduction yield the desired pyrrole structure.
  • Sulfonylation : The pyrrole is treated with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Amidation : Reacting the sulfonamide with 2-bromo-propanamide under basic conditions completes the synthesis.

Anticancer Properties

Recent studies have indicated that compounds similar to N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide exhibit promising anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival .

Enzyme Inhibition

Research has shown that this compound can act as an inhibitor for certain enzymes, particularly those involved in cancer progression:

Enzyme TargetInhibition TypeReference
Matrix MetalloproteinaseCompetitive
Protein KinaseNon-competitive

Potential Uses in Cancer Therapy

Given its biological activity, this compound is being evaluated for use in targeted cancer therapies. Its ability to selectively inhibit tumor growth while minimizing effects on normal cells positions it as a candidate for further clinical development.

Case Studies

Several case studies illustrate the efficacy of similar compounds:

  • Study on Antitumor Activity : A derivative demonstrated significant tumor reduction in xenograft models when administered at specific doses .
  • Safety Profile Assessment : Toxicological studies indicated a favorable safety profile with minimal adverse effects at therapeutic doses .

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a pyrrole moiety, a sulfonyl group attached to a fluorinated phenyl ring, and a methylbenzamide group. Its molecular weight is approximately 378.5 g/mol, which contributes to its solubility and reactivity in biological systems.

Preliminary studies suggest that this compound modulates protein kinase enzymatic activity, which plays a crucial role in various cellular processes including proliferation, apoptosis, and signal transduction pathways. By influencing these pathways, the compound may exhibit anticancer properties and potential therapeutic effects against diseases associated with dysregulated kinase activity.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. A study conducted on multicellular spheroids demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis in cancer cells. The mechanism was linked to its ability to interfere with specific signaling pathways involved in tumor growth .

Antibacterial Properties

In addition to its anticancer potential, there is evidence suggesting antibacterial activity against certain strains of bacteria. The sulfonyl group enhances the compound's reactivity, which may contribute to its effectiveness against antibiotic-resistant pathogens .

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in cancer cells through modulation of kinase activity
AntibacterialExhibits activity against Gram-positive and Gram-negative bacteria
Enzymatic InhibitionModulates protein kinase activity affecting cellular processes

Case Study: Anticancer Screening

A notable case study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that this compound significantly inhibited tumor growth compared to control groups. The study provided insights into the compound's mechanism of action, highlighting its potential as a lead candidate for further development in cancer therapeutics .

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